N-methyl-N-(3-phenylpropanoyl)glycine
Overview
Description
N-methyl-N-(3-phenylpropanoyl)glycine: is a chemical compound with the molecular formula C12H15NO3 It is known for its unique structure, which includes a phenyl group attached to a propanoyl chain, further linked to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-methyl-N-(3-phenylpropanoyl)glycine typically begins with the use of phenylpropanoic acid and glycine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-N-(3-phenylpropanoyl)glycine can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(3-phenylpropanoyl)glycine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-phenylpropanoyl)glycine involves its interaction with specific molecular targets. The phenylpropanoyl moiety allows it to interact with hydrophobic regions of proteins, while the glycine part can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-methyl-N-(2-phenylpropanoyl)glycine: Similar structure but with a different position of the phenyl group.
N-methyl-N-(3-phenylbutanoyl)glycine: Similar structure but with an additional carbon in the propanoyl chain.
N-methyl-N-(3-phenylpropanoyl)alanine: Similar structure but with alanine instead of glycine.
Uniqueness: N-methyl-N-(3-phenylpropanoyl)glycine is unique due to its specific arrangement of the phenylpropanoyl and glycine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-methyl-N-(3-phenylpropanoyl)glycine is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by a phenyl group attached to a propanoyl chain linked to a glycine moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound's structure includes:
- Phenyl Group : Provides hydrophobic interactions with proteins.
- Propanoyl Chain : Facilitates interactions with various biological targets.
- Glycine Moiety : Capable of forming hydrogen bonds with amino acid residues.
These structural features contribute to its biological activity by enabling specific interactions with molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly involving glycine receptors and NMDA receptors. Glycine acts as a coagonist for glutamate at the NMDA receptor complex, which plays a crucial role in synaptic plasticity and memory formation. This compound may modulate these pathways by influencing glycine transporters, thus affecting synaptic glycine levels and NMDA receptor activation .
Interaction with Glycine Transporters
Research indicates that compounds similar to this compound can inhibit glycine transporters, leading to increased synaptic glycine concentration. This mechanism enhances NMDA receptor function, which is vital for cognitive processes such as learning and memory .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Its ability to interact with bacterial membranes may disrupt cellular functions, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Potential
There is emerging evidence that compounds with structural similarities to this compound possess anticancer properties. These compounds may inhibit key signaling pathways involved in cancer cell proliferation and survival. Further research is required to elucidate the specific mechanisms through which this compound exerts these effects.
Case Studies and Experimental Data
A variety of studies have investigated the biological effects of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that this compound can enhance NMDA receptor-mediated responses in neuronal cultures, suggesting its potential role as a cognitive enhancer.
- Animal Models : In vivo studies using rodent models showed that administration of this compound improved learning and memory tasks, correlating with increased synaptic plasticity markers such as c-Fos expression in the hippocampus .
Summary of Findings
Study Type | Findings |
---|---|
In Vitro | Enhanced NMDA receptor responses; potential cognitive enhancement |
In Vivo | Improved learning/memory in rodents; increased synaptic plasticity |
Antimicrobial | Potential disruption of bacterial membranes; needs further investigation |
Anticancer | Inhibition of cancer cell proliferation; requires more research |
Properties
IUPAC Name |
2-[methyl(3-phenylpropanoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(9-12(15)16)11(14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFLCGHQEKLLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588431 | |
Record name | N-Methyl-N-(3-phenylpropanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69267-30-7 | |
Record name | N-Methyl-N-(1-oxo-3-phenylpropyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69267-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(3-phenylpropanoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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